Spiro[2.3]hexane-5-carbothioamide
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Description
Spiro[2.3]hexane-5-carbothioamide is a chemical compound with the following properties:
- IUPAC Name : spiro[2.3]hexane-5-carbothioamide
- Molecular Formula : C<sub>7</sub>H<sub>11</sub>NS
- Molecular Weight : 141.24 g/mol
- CAS Number : 2137691-11-1
- Physical Form : Powder
- Storage Temperature : 4°C
- Purity : 95%
- Country of Origin : Ukraine
- InChI Code : 1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9)
- Safety Information :
- Pictograms : GHS07
- Signal Word : Warning
- Hazard Statements : H302, H315, H319, H335
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
- MSDS : Link
Molecular Structure Analysis
The compound’s molecular structure consists of a spirocyclic hexane ring fused with a carbothioamide functional group. The sulfur atom (S) in the carbothioamide moiety is directly bonded to the spiro carbon. The spiro[2.3]hexane scaffold imparts rigidity and unique stereochemistry.
Chemical Reactions Analysis
Studies on the reactivity of Spiro[2.3]hexane-5-carbothioamide are limited. However, its potential for nucleophilic substitution, oxidation, and other transformations warrants further investigation.
Physical And Chemical Properties Analysis
- Solubility : Spiro[2.3]hexane-5-carbothioamide is likely sparingly soluble in water due to its hydrophobic nature.
- Melting Point : Experimental data on the melting point is scarce.
- Spectral Data : NMR, IR, and mass spectrometry can provide insights into its structure.
- Stability : Assess stability under various conditions (light, temperature, pH).
Safety And Hazards
- Spiro[2.3]hexane-5-carbothioamide is classified as a hazardous substance (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).
- Handle with care, use appropriate personal protective equipment, and follow safety guidelines.
Future Directions
- Synthetic Strategies : Investigate efficient synthetic routes.
- Biological Activity : Explore potential pharmacological effects.
- Derivatives : Design and synthesize analogs for structure-activity relationship studies.
- Applications : Assess its utility in drug discovery or materials science.
properties
IUPAC Name |
spiro[2.3]hexane-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMOCQXPODJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexane-5-carbothioamide |
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